

# physicochemical properties of 2,3-Dihydrobenzofuran-4-carboxylic acid

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## Compound of Interest

Compound Name: 2,3-Dihydrobenzofuran-4-carboxylic acid

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An In-Depth Technical Guide to the Physicochemical Properties of **2,3-Dihydrobenzofuran-4-carboxylic Acid**

## Introduction: The Significance of a Scaffold

The 2,3-dihydrobenzofuran moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. [1] Derivatives have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents. [2] **2,3-Dihydrobenzofuran-4-carboxylic acid** ( $C_9H_8O_3$ ) is a key intermediate and building block for accessing more complex molecules within this class.

For drug development professionals, a thorough understanding of a molecule's fundamental physicochemical properties is not merely academic; it is the bedrock upon which successful drug design, formulation, and delivery are built. Properties such as solubility, acidity (pKa), and lipophilicity govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed examination of the core physicochemical properties of **2,3-Dihydrobenzofuran-4-carboxylic acid**, offering both established data and the experimental protocols necessary for their empirical validation.

## Core Molecular and Physical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. These intrinsic properties are the starting point for any scientific

investigation.

## Molecular Structure and Identifiers

- IUPAC Name: 2,3-dihydro-1-benzofuran-4-carboxylic acid[3]
- CAS Number: 209256-40-6[3]
- Molecular Formula: C<sub>9</sub>H<sub>8</sub>O<sub>3</sub>[3]
- SMILES: C1COC2=CC=CC(=C21)C(=O)O[3]

## Summary of Physicochemical Data

The following table summarizes key computed and available data for **2,3-Dihydrobenzofuran-4-carboxylic acid**. These values provide a quantitative baseline for experimental work.

Property	Value	Source
Molecular Weight	164.16 g/mol	[3]
Exact Mass	164.047344113 Da	[3]
Hydrogen Bond Donors	1	[3]
Hydrogen Bond Acceptors	3	[3]
LogP (Computed)	1.5	[3]
Purity (Typical)	≥97%	[4]

Note: Experimental values for properties like melting point and pKa are not readily available in public databases and must be determined empirically using the methods outlined below.

## Solubility Profile: A Critical Determinant of Bioavailability

A compound's solubility in aqueous and organic media is a critical factor for its utility in drug discovery. Poor aqueous solubility can severely limit oral bioavailability, while solubility in organic solvents is essential for purification, analysis, and certain formulation strategies.

## Theoretical Basis for Solubility

The structure of **2,3-Dihydrobenzofuran-4-carboxylic acid**—containing a polar carboxylic acid group and a largely nonpolar dihydrobenzofuran ring system—suggests it will be poorly soluble in water but will exhibit significantly increased solubility in alkaline aqueous solutions.<sup>[5]</sup> This is because the carboxylic acid can be deprotonated by a base to form a highly polar and water-soluble carboxylate salt.<sup>[5]</sup> It is expected to be soluble in polar organic solvents like ethanol and DMSO.<sup>[6]</sup>

## Experimental Workflow for Solubility Classification

The following protocol provides a systematic approach to classifying the solubility of an organic compound. The logic is to test solubility in a sequence of solvents that probe the compound's polarity and acidic/basic character.

Caption: Logical workflow for the systematic classification of an organic compound's solubility.

## Detailed Experimental Protocol

Objective: To determine the solubility class of **2,3-Dihydrobenzofuran-4-carboxylic acid**.

Materials:

- **2,3-Dihydrobenzofuran-4-carboxylic acid**
- Small test tubes
- Vortex mixer
- Solvents: Deionized water, 5% (w/v) NaOH, 5% (w/v) NaHCO<sub>3</sub>, 5% (v/v) HCl

Procedure:

- **Water Solubility:** Place approximately 25 mg of the compound into a small test tube. Add 0.75 mL of deionized water in three 0.25 mL portions, vortexing vigorously for 30 seconds after each addition.<sup>[7][8]</sup> If the compound dissolves completely, it is water-soluble.

- **Rationale & Confirmation:** For a carboxylic acid, water solubility is expected to be low. If it appears insoluble, proceed to the next step.
- **NaOH Solubility (Strong Base):** To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution in portions, vortexing as before.<sup>[9]</sup> Complete dissolution indicates the presence of an acidic functional group.
- **Rationale & Confirmation:** A strong base like NaOH will deprotonate a carboxylic acid (and weaker acids like phenols) to form a soluble salt. To confirm, carefully acidify the resulting solution with 5% HCl. The original, water-insoluble compound should precipitate, validating the result.<sup>[5]</sup>
- **NaHCO<sub>3</sub> Solubility (Weak Base):** To a fresh 25 mg sample, add 0.75 mL of 5% NaHCO<sub>3</sub> solution.<sup>[9]</sup> Effervescence (CO<sub>2</sub> release) and dissolution indicate a strong organic acid.
- **Rationale & Confirmation:** Sodium bicarbonate is a weak base and will only react with acids stronger than carbonic acid (pKa ~6.4). This test effectively distinguishes carboxylic acids from most phenols, providing a self-validating system when compared with the NaOH result.<sup>[5]</sup>

## Acidity and pKa Determination

The acid dissociation constant (Ka), or its logarithmic form pKa, is a quantitative measure of an acid's strength in solution.<sup>[10]</sup> For a drug candidate, pKa influences its charge state at physiological pH, which in turn affects its solubility, membrane permeability, and receptor binding interactions.

### Theoretical Basis of pKa

The pKa is the pH at which an acid is 50% ionized (deprotonated) and 50% unionized. This relationship is described by the Henderson-Hasselbalch equation:

$$\text{pH} = \text{pKa} + \log \left( \frac{[\text{A}^-]}{[\text{HA}]} \right)$$

When the concentrations of the acidic form [HA] and the conjugate base [A<sup>-</sup>] are equal, the log term becomes zero, and pH = pKa.<sup>[11]</sup> This principle is the foundation of pKa determination by

titration. While the pKa for many common carboxylic acids ranges from 4 to 5, the specific value for this compound must be found experimentally.<sup>[12]</sup>

## Experimental Workflow for pKa Determination via Potentiometric Titration

This workflow outlines the process of determining the pKa of an unknown acid by monitoring pH changes during titration with a strong base.

Caption: Step-by-step workflow for determining the pKa of a carboxylic acid via potentiometric titration.

## Detailed Experimental Protocol

Objective: To determine the pKa of **2,3-Dihydrobenzofuran-4-carboxylic acid**.

Materials:

- **2,3-Dihydrobenzofuran-4-carboxylic acid**
- Standardized ~0.1 M NaOH solution
- Calibrated pH meter and electrode
- Burette, beaker, magnetic stirrer, and stir bar
- Deionized water (a co-solvent like ethanol may be needed if water solubility is too low)

Procedure:

- **Sample Preparation:** Accurately weigh approximately 0.1-0.2 g of the acid into a 250 mL beaker. Dissolve the sample in ~100 mL of deionized water. If solubility is poor, a minimal amount of a co-solvent like ethanol can be used, but it's important to note this can slightly alter the measured pKa.<sup>[11]</sup>
- **Titration Setup:** Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with standardized NaOH solution over the beaker.

- Titration: Begin stirring and record the initial pH. Add the NaOH solution in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of NaOH added. As you approach the equivalence point (where the pH changes rapidly), reduce the increment size (e.g., 0.1 mL) to obtain a more detailed curve.[\[11\]](#)
- Data Analysis:
  - Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
  - Identify the volume at the equivalence point ( $V_{eq}$ ), which corresponds to the midpoint of the steepest part of the curve. A derivative plot ( $\Delta pH / \Delta V$  vs.  $V$ ) can be used for a more precise determination.
  - Calculate the volume at the half-equivalence point ( $V_{1/2} = V_{eq} / 2$ ).
  - Find the pH on the titration curve that corresponds to this half-equivalence volume. This pH value is the experimental  $pK_a$  of the acid.[\[11\]](#)

## Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of a molecule's structure, confirming its identity and purity. For **2,3-Dihydrobenzofuran-4-carboxylic acid**, IR and NMR spectroscopy are indispensable tools.

### Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, making it excellent for identifying functional groups.

Expected Absorptions:

- O–H Stretch (Carboxylic Acid): A very broad and strong absorption is expected in the 2500-3300  $\text{cm}^{-1}$  region. This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form.[\[13\]](#)[\[14\]](#)

- **C=O Stretch (Carbonyl):** A sharp, strong absorption should appear between 1690-1760  $\text{cm}^{-1}$ . For an aromatic carboxylic acid existing as a dimer, this band is typically centered around 1710  $\text{cm}^{-1}$ .[\[13\]](#)[\[15\]](#)
- **C–O Stretch:** A band in the 1210-1320  $\text{cm}^{-1}$  region is characteristic of the C-O single bond in the carboxyl group.[\[13\]](#)
- **Aromatic C=C Stretches:** Medium to weak absorptions will appear in the ~1450-1600  $\text{cm}^{-1}$  region.
- **Aromatic C-H Bending:** Bending vibrations for the substituted benzene ring will appear in the 650-900  $\text{cm}^{-1}$  region, which can be diagnostic of the substitution pattern.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected  $^1\text{H}$  NMR Signals:

- **-COOH Proton:** A very broad singlet is expected far downfield, typically between 10-13 ppm. [\[16\]](#) The chemical shift is highly dependent on concentration and solvent. This signal will disappear upon shaking the sample with a drop of  $\text{D}_2\text{O}$ , a key confirmatory test.[\[17\]](#)
- **Aromatic Protons:** The three protons on the benzene ring will appear in the aromatic region (~7.0-8.0 ppm). Their specific chemical shifts and splitting patterns (multiplicities) will depend on the electronic effects of the carboxyl and dihydrofuran substituents.
- **Dihydrofuran Protons:** The two pairs of non-equivalent methylene ( $-\text{CH}_2-$ ) protons at positions 2 and 3 of the dihydrofuran ring will likely appear as triplets between ~3.0-4.8 ppm, coupling with each other.

Expected  $^{13}\text{C}$  NMR Signals:

- **Carbonyl Carbon (-COOH):** This signal will be downfield, typically in the 165-185 ppm range. [\[15\]](#)[\[18\]](#)

- Aromatic Carbons: Signals for the six carbons of the benzene ring will appear between ~110-160 ppm. Carbons directly attached to the oxygen and the carboxyl group will be the most downfield in this region.
- Dihydrofuran Carbons: The two methylene carbons will appear further upfield, likely in the ~30-75 ppm range.

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